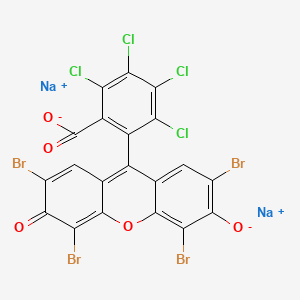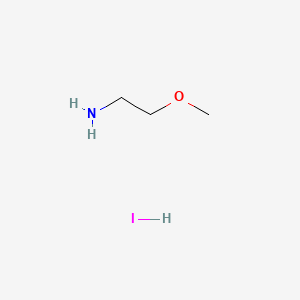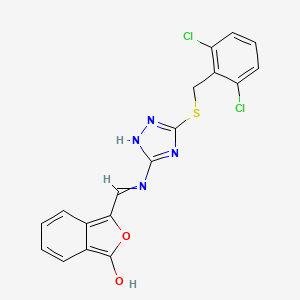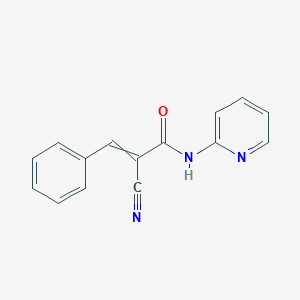
Germanium(4+) tetraiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an orange-red crystalline solid that hydrolyzes in water and is soluble in non-polar solvents such as carbon disulfide, chloroform, and benzene . This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanium(4+) tetraiodide can be synthesized through the reaction of germanium with iodine or by reacting germanium dioxide with 57% hydriodic acid . The reactions are as follows:
- Reaction with Iodine:
Ge+2I2→GeI4
- Reaction with Hydriodic Acid:
GeO2+4HI→GeI4+2H2O
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction of germanium with iodine due to the simplicity and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Germanium(4+) tetraiodide undergoes various chemical reactions, including:
- Substitution Reactions: It reacts with tetraalkyl tin at 250°C to form dialkyl tin diiodide and dialkyl germanium diiodide .
- Reactions with Sulfur: At high temperatures, it reacts with sulfur to produce red germanium sulfide iodide and orange germanium disulfide diiodide .
- Reactions with Diiron Nonacarbonyl: In an ionic liquid at 130°C, it reacts to form a complex compound containing germanium and iron .
Common Reagents and Conditions:
- Tetraalkyl Tin: Used in substitution reactions at 250°C.
- Sulfur: Reacts at high temperatures to form sulfide compounds.
- Diiron Nonacarbonyl: Reacts in ionic liquids at 130°C.
Major Products:
- Dialkyl Tin Diiodide and Dialkyl Germanium Diiodide: From reactions with tetraalkyl tin.
- Germanium Sulfide Iodide and Germanium Disulfide Diiodide: From reactions with sulfur.
- Germanium-Iron Complexes: From reactions with diiron nonacarbonyl.
Applications De Recherche Scientifique
Germanium(4+) tetraiodide has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of various germanium-containing compounds.
- Biology and Medicine: Investigated for potential use in pharmaceuticals and as a component in diagnostic imaging agents.
- Industry: Utilized in the production of semiconductors, photodiodes, and other electronic components due to its unique electronic properties .
Mécanisme D'action
The mechanism by which germanium(4+) tetraiodide exerts its effects involves its ability to form stable complexes with other elements and compounds. The molecular targets and pathways involved include the formation of germanium-iodine bonds, which are crucial for its stability and reactivity in various chemical processes .
Comparaison Avec Des Composés Similaires
- Germanium(II) Iodide (GeI₂): An orange-yellow crystalline solid that decomposes on melting .
- Germanium Tetrafluoride (GeF₄): A compound that reacts with water to form hydrofluoric acid and germanium dioxide .
Comparison: Germanium(4+) tetraiodide is unique due to its higher oxidation state (IV) compared to germanium(II) iodide. This higher oxidation state results in different reactivity and stability profiles. Additionally, this compound’s solubility in non-polar solvents and its ability to form stable complexes make it distinct from other germanium halides .
Propriétés
Formule moléculaire |
GeI4 |
|---|---|
Poids moléculaire |
580.25 g/mol |
Nom IUPAC |
germanium(4+);tetraiodide |
InChI |
InChI=1S/Ge.4HI/h;4*1H/q+4;;;;/p-4 |
Clé InChI |
JWFYZNRHHGHPJD-UHFFFAOYSA-J |
SMILES canonique |
[Ge+4].[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)


![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)
![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
